

5-(2-Hydroxyethyl)uridine CAS number and properties

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Compound of Interest

Compound Name: 5-(2-Hydroxyethyl)uridine

Cat. No.: B12099970

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An In-depth Technical Guide to **5-(2-Hydroxyethyl)uridine**

CAS Number: 102691-28-1

Introduction

5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside, structurally analogous to thymidine.[1] As a derivative of uridine, it belongs to a class of compounds fundamental to the structure and function of nucleic acids.[2][3] Its primary application in research is as a marker for DNA synthesis. Due to its structural similarity to thymidine, it can be incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.[1] This property allows for the labeling and subsequent detection of proliferating cells, making it a valuable tool in studies of cell cycle kinetics, developmental biology, and cancer research. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental applications of **5-(2-Hydroxyethyl)uridine** for researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of **5-(2-Hydroxyethyl)uridine** are summarized in the table below. While specific experimental data for some properties of this particular derivative are not widely published, data for closely related compounds and the parent molecule, uridine, are provided for reference.

Table 1: Physicochemical Properties of **5-(2-Hydroxyethyl)uridine** and Related Compounds

| Property | Value | Notes |
|-------------------|--|---|
| CAS Number | 102691-28-1 | - |
| Molecular Formula | C ₁₁ H ₁₆ N ₂ O ₇ | - |
| Molecular Weight | 288.25 g/mol | - |
| Melting Point | 142-142.5 °C | Data for the related isomer, 3-(2-hydroxyethyl)uridine.[4] |
| Solubility | Water: Slightly Soluble Methanol: Slightly Soluble DMSO: Soluble | Qualitative data. Quantitative data for the parent compound, uridine, in water at 298.15 K is 0.04061 (mole fraction).[5] |
| Appearance | White to Off-White Solid | Based on typical appearance of similar nucleoside analogs. |

Spectroscopic Data

Specific spectroscopic data for **5-(2-Hydroxyethyl)uridine** is not readily available in public databases. However, the spectra would be expected to be similar to uridine, with additional peaks in the ¹H and ¹³C NMR spectra corresponding to the 2-hydroxyethyl group.

Reference Spectroscopic Data for Uridine:

- ¹H NMR (400 MHz, D₂O): δ 7.89 (d, J=8.0 Hz, 1H), 5.92 (d, J=5.3 Hz, 1H), 5.90 (d, J=8.0 Hz, 1H), 4.36 (t, J=5.3 Hz, 1H), 4.24 (t, J=5.1 Hz, 1H), 4.14 (q, J=4.2 Hz, 1H), 3.93 (dd, J=12.5, 2.9 Hz, 1H), 3.82 (dd, J=12.5, 4.5 Hz, 1H).[6]
- ¹³C NMR (125 MHz, Water, pH 7.0): δ 168.92, 154.38, 144.48, 104.94, 92.06, 86.91, 76.35, 72.17, 63.53.[7]
- UV-Vis Absorption: In neutral aqueous solution, uridine exhibits a maximum absorption (λ_{max}) at approximately 262 nm.[8][9] The molar extinction coefficient at this wavelength is reported to be around 10,100 M⁻¹cm⁻¹. [9]

- Mass Spectrometry: The mass spectrum of uridine shows characteristic fragmentation patterns, including cleavage of the glycosidic bond.^{[7][10]}

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol specifically for **5-(2-Hydroxyethyl)uridine** is not widely published. However, based on the synthesis of other 5-substituted uridines, a plausible synthetic route would involve the reaction of a 5-halouridine precursor with a suitable ethylene glycol derivative, or the direct modification of uridine. Below is a representative, theoretical protocol.

Representative Synthetic Protocol

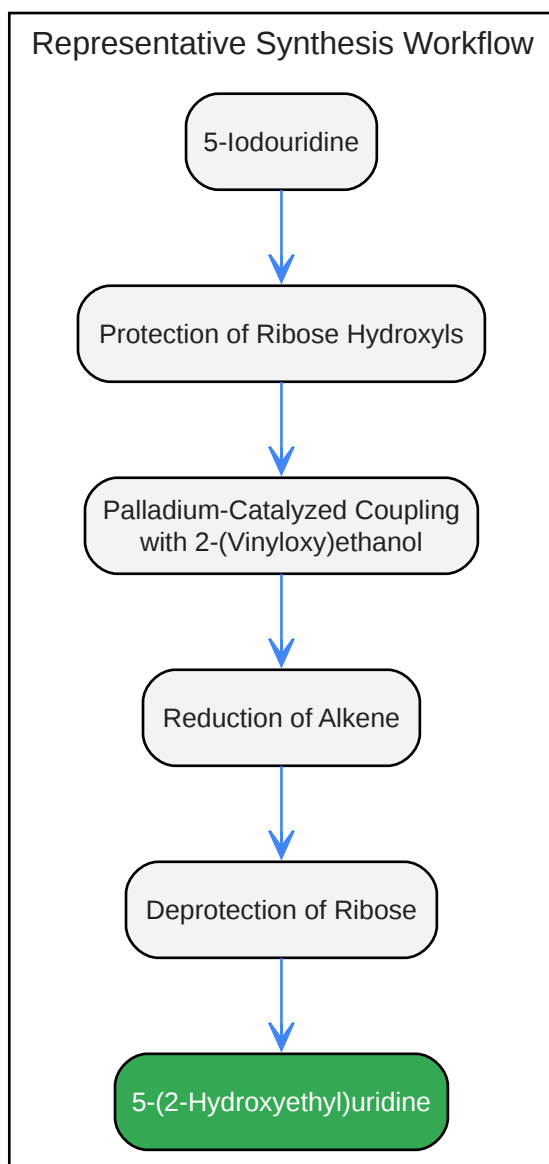
A potential synthesis could be adapted from methods used for similar 5-substituted pyrimidines. One common approach involves a palladium-catalyzed cross-coupling reaction (e.g., Heck or Sonogashira coupling followed by reduction) starting from 5-iodouridine.

Step 1: Protection of Hydroxyl Groups The hydroxyl groups of the ribose moiety in 5-iodouridine are typically protected to prevent side reactions. This can be achieved using protecting groups such as silyl ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).

Step 2: Palladium-Catalyzed Coupling The protected 5-iodouridine is then reacted with an appropriate coupling partner, such as 2-(vinylloxy)ethanol, in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base.

Step 3: Reduction and Deprotection The resulting intermediate is reduced (e.g., via catalytic hydrogenation) to convert the vinyl ether to a hydroxyethyl group. Finally, the protecting groups on the ribose are removed under appropriate conditions (e.g., with a fluoride source for silyl ethers or mild acid for acetals) to yield **5-(2-Hydroxyethyl)uridine**.

Purification: Purification at each step would typically involve silica gel column chromatography. The final product would be purified by recrystallization or further chromatography.



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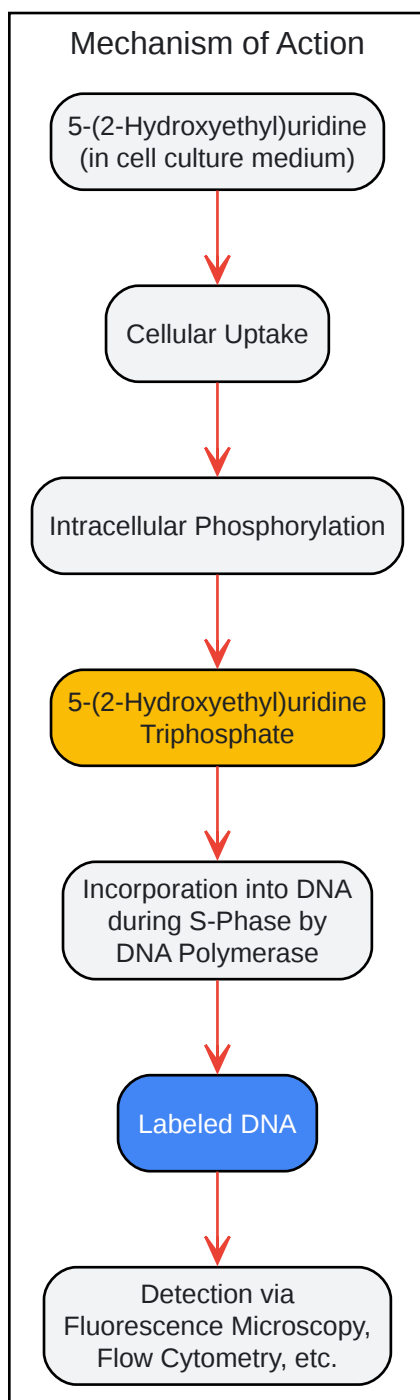
A plausible synthetic workflow for **5-(2-Hydroxyethyl)uridine**.

Biological Activity and Mechanism of Action

5-(2-Hydroxyethyl)uridine functions as a thymidine analog.[1] During the S-phase of the cell cycle, DNA polymerases incorporate nucleotides into the newly synthesized DNA strand. Due to its structural similarity to thymidine, **5-(2-Hydroxyethyl)uridine** triphosphate (which is formed intracellularly from the nucleoside) can be utilized by these enzymes and incorporated into the DNA.

The presence of the 2-hydroxyethyl group at the 5-position of the uracil base allows for the subsequent detection of the modified DNA. This detection can be achieved through various methods, often involving "click chemistry" if the hydroxyl group is further modified to an azide or alkyne, or through antibody-based detection if a suitable antibody is available.

There is currently no evidence to suggest that **5-(2-Hydroxyethyl)uridine** has a direct role in cell signaling pathways in the same manner as signaling molecules like uridine triphosphate (UTP).^[11]^[12] Its primary known biological role in a research context is as a passive marker of DNA replication.



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Mechanism of **5-(2-Hydroxyethyl)uridine** incorporation into DNA.

Experimental Protocols

The following is a general protocol for the use of **5-(2-Hydroxyethyl)uridine** to label newly synthesized DNA in cultured mammalian cells. This protocol is based on established methods for other thymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU).^[13] Optimization may be required for specific cell types and experimental conditions.

Protocol: DNA Synthesis Labeling in Cultured Cells

Materials:

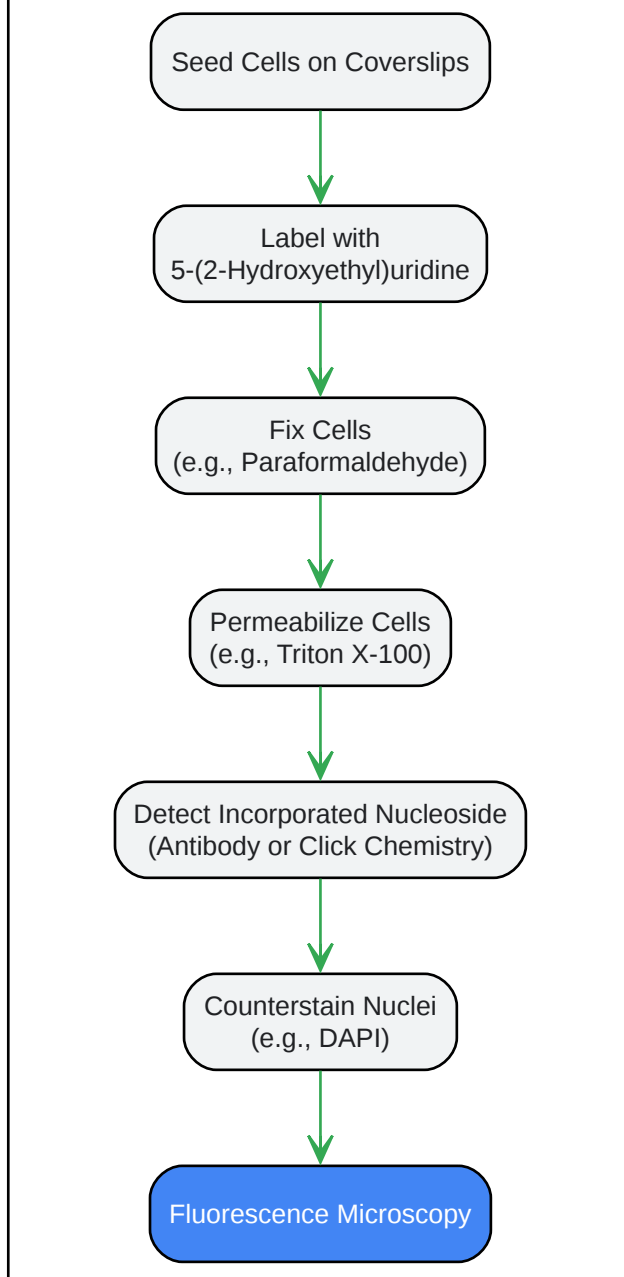
- **5-(2-Hydroxyethyl)uridine**
- Cell culture medium appropriate for the cell line
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Detection reagents (e.g., a primary antibody against the modified base followed by a fluorescently labeled secondary antibody, or click chemistry reagents if the compound is further modified)
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Fluorescence microscope

Procedure:

- **Cell Seeding:** Plate cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere and grow overnight.
- **Labeling:** Prepare a working solution of **5-(2-Hydroxyethyl)uridine** in pre-warmed cell culture medium. A typical starting concentration is 10-20 μM . Remove the existing medium from the cells and replace it with the labeling medium.

- Incubation: Incubate the cells for a period appropriate for the cell cycle length and the desired labeling window (e.g., 1-2 hours for rapidly dividing cells).
- Fixation: Remove the labeling medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.
- Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.
- Detection:
 - Antibody-based: Wash the cells with PBS and block with a suitable blocking buffer. Incubate with a primary antibody specific for the incorporated nucleoside. Wash, then incubate with a fluorescently labeled secondary antibody.
 - Click Chemistry-based (if applicable): If the hydroxyethyl group has been modified to an alkyne or azide, follow a standard click chemistry protocol to attach a fluorescent probe.
- Nuclear Staining: Wash the cells with PBS and incubate with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes.
- Imaging: Wash the cells a final time with PBS and mount the coverslips on microscope slides. Image using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for DNA Labeling



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General workflow for a cell proliferation assay.

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